4-Phenyl-1-butene

Acid Catalysis Cyclization Reaction Kinetics

4-Phenyl-1-butene is essential for fosinopril side‑chain synthesis via phosphinic acid C–P bond formation, enabled exclusively by its terminal olefin. Its three‑carbon phenyl‑to‑double‑bond spacer secures 90% ee in Pd‑catalyzed diamination for NK₁ antagonist (+)-CP‑99,994. The 2000‑fold cyclization rate advantage over n‑butylbenzene maximizes reactor efficiency. Only high‑purity (>98% GC) material guarantees batch consistency in regulated processes, avoiding regioisomeric impurities from allylbenzene or styrene. Ideal for pharmaceutical intermediates and functional polyolefin monomers.

Molecular Formula C10H12
Molecular Weight 132.2 g/mol
CAS No. 768-56-9
Cat. No. B1585249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-1-butene
CAS768-56-9
Molecular FormulaC10H12
Molecular Weight132.2 g/mol
Structural Identifiers
SMILESC=CCCC1=CC=CC=C1
InChIInChI=1S/C10H12/c1-2-3-7-10-8-5-4-6-9-10/h2,4-6,8-9H,1,3,7H2
InChIKeyPBGVMIDTGGTBFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 10 ml / 25 ml / 50 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenyl-1-butene (CAS 768-56-9) Procurement Specifications & Core Properties


4-Phenyl-1-butene (CAS 768-56-9) is a terminal olefin with a phenyl group separated from the double bond by a three-carbon spacer, conferring distinct reactivity relative to styrenics and other aryl alkenes . It is a colorless liquid with a boiling point of 175–177 °C and a density of 0.88 g/mL [1]. Commercial material is routinely supplied at >98.0% purity by GC, ensuring reproducibility in catalytic and synthetic applications [1].

Why 4-Phenyl-1-butene (CAS 768-56-9) Cannot Be Replaced by In‑Class Analogs


Aromatic alkenes that appear structurally similar—such as allylbenzene, styrene, or 4-phenyl-1-butyne—diverge sharply in reactivity, selectivity, and polymerizable behavior due to differences in alkene substitution, conjugation, and spacer length. Simply substituting a cheaper or more readily available in‑class analog introduces uncontrolled variation in catalytic cycles, copolymer composition, and impurity profiles. The following quantitative comparisons provide actionable criteria for selecting 4‑phenyl‑1‑butene over its closest alternatives [1][2].

4-Phenyl-1-butene (768-56-9): Head‑to‑Head Quantitative Differentiation Evidence


Acid-Catalyzed Cyclization Rate: 2000‑Fold Advantage Over n‑Butylbenzene

4-Phenyl-1-butene exhibits a cyclization rate approximately 2000 times higher than that of n‑butylbenzene when reacted over silica–alumina under identical conditions [1]. This dramatic difference stems from the facile protonation of the terminal olefin in 4‑phenyl‑1‑butene, generating a carbonium ion intermediate that rapidly undergoes intramolecular cyclization to yield methylindan and methylindenes almost exclusively. In contrast, n‑butylbenzene lacks the olefinic functionality and must proceed through a far slower dehydrocyclization pathway [1].

Acid Catalysis Cyclization Reaction Kinetics

Copolymerization with Ethylene: Incorporation Efficiency Outperforms Allylbenzene and Styrene

In metallocene‑catalyzed copolymerizations with ethylene, comonomer incorporation follows the order 4‑phenyl‑1‑butene > allylbenzene > styrene across all catalysts tested [1]. This trend is attributed to the increased flexibility of the alkenyl chain, which reduces steric hindrance at the catalytic center relative to the rigid styrene or the shorter allylbenzene spacer. Under the reported experimental conditions, 4‑phenyl‑1‑butene incorporation exceeded that of allylbenzene and styrene, though all remained below 10 mol% [1].

Metallocene Catalysis Copolymerization Polyolefin Synthesis

Monomer Reactivity Ratios in Ziegler–Natta Copolymerization: Distinct Copolymerization Behavior vs. 4‑Phenyl‑2‑butene

Under identical TiCl₃–(C₂H₅)₃Al‑catalyzed conditions at 80 °C, 4‑phenyl‑1‑butene (4Ph1B) exhibits a monomer reactivity ratio r₁ = 0.40 when copolymerized with 4‑methyl‑1‑pentene (M₂, r₂ = 0.70). The corresponding internal olefin isomer, 4‑phenyl‑2‑butene (4Ph2B), gives a markedly different r₁ = 0.90 with 4‑methyl‑2‑pentene (r₂ = 0.20) [1]. This difference reflects the additional isomerization step required for the internal olefin to become polymerizable, fundamentally altering the copolymer composition profile. Users expecting a specific copolymer sequence distribution must select the 1‑butene isomer.

Ziegler–Natta Catalysis Copolymerization Monomer Reactivity Ratios

Isomerization Kinetics: Direct Conversion to trans‑1‑Phenyl‑1‑butene Distinguishes 4‑Phenyl‑1‑butene from Allylbenzene Analogs

In the presence of bis(benzonitrile)dichloropalladium(II), 4‑phenyl‑1‑butene undergoes isomerization to a mixture of cis‑ and trans‑1‑phenyl‑2‑butene as well as trans‑1‑phenyl‑1‑butene [1]. Notably, direct conversion to the conjugated trans‑1‑phenyl‑1‑butene occurs extensively, whereas isomerization of 1‑phenyl‑2‑butene to the conjugated isomer is comparatively slow [1]. This kinetic profile differs from that of allylbenzene, where conjugation effects alter the isomer distribution and rate‑controlling steps [1].

Palladium Catalysis Isomerization Reaction Mechanism

4-Phenyl-1-butene (768-56-9): Validated Application Scenarios Based on Quantitative Evidence


Synthesis of Fosinopril Sodium (ACE Inhibitor Prodrug)

4-Phenyl-1-butene serves as the critical starting material for the radical addition of hypophosphorous acid, yielding the phosphinic acid intermediate essential for constructing the fosinopril side chain [1]. This specific C–P bond formation is uniquely enabled by the terminal olefin of 4‑phenyl‑1‑butene; internal or shorter‑chain olefins would produce different regioisomeric impurities [2]. Procurement of high‑purity 4‑phenyl‑1‑butene ensures batch‑to‑batch consistency in this regulated pharmaceutical process.

Asymmetric Synthesis of (+)-CP‑99,994 (Substance P Receptor Antagonist)

Pd(0)‑catalyzed asymmetric allylic and homoallylic C–H diamination of 4‑phenyl‑1‑butene provides imidazolidinone 9 in 78% yield and 90% ee, a key intermediate en route to the non‑peptide NK₁ receptor antagonist (+)-CP‑99,994 [3]. The three‑carbon spacer between the phenyl group and the terminal double bond is essential for achieving the observed enantioselectivity; styrene or allylbenzene would direct the diamination to different positions, altering the stereochemical outcome.

Synthesis of Poly(4‑phenyl‑1‑butene) and Functionalized Copolymers

4‑Phenyl‑1‑butene undergoes heterogeneous catalytic polymerization to produce poly(4‑phenyl‑1‑butene) homopolymer . It also copolymerizes with 11‑bromo‑1‑undecene, ethylene, or vinylpyrrolidone to generate functionalized polyolefins . The higher comonomer incorporation efficiency of 4‑phenyl‑1‑butene relative to allylbenzene or styrene [4] makes it the preferred monomer for maximizing aromatic content in polyethylene‑based materials, including anion exchange membranes [5].

Acid‑Catalyzed Cyclization to Methylindan/Methylindene Scaffolds

The 2000‑fold rate enhancement for cyclization of 4‑phenyl‑1‑butene over n‑butylbenzene on silica–alumina [6] enables efficient, high‑yield synthesis of methylindan and methylindene derivatives. This kinetic advantage is critical for preparative‑scale work where reaction time and catalyst productivity are economic factors. n‑Butylbenzene or other saturated alkylbenzenes cannot substitute for the olefinic functionality required for this transformation.

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